- Synthesis of α-Ketoamides via Gold(I) Carbene IntermediatesOrganic Letters, 2022, 24(24), 4349-4353,
Cas no 932-87-6 ((Bromoethynyl)benzene)

(Bromoethynyl)benzene structure
商品名:(Bromoethynyl)benzene
(Bromoethynyl)benzene 化学的及び物理的性質
名前と識別子
-
- (Bromoethynyl)benzene
- Benzene,(bromoethynyl)- (6CI,7CI,8CI,9CI)
- 1-Bromo-2-phenylacetylene
- 1-Bromo-2-phenylethyne
- 1-Phenyl-2-bromoacetylene
- 2-Bromo-1-phenylacetylene
- 2-Bromo-1-phenylethyne
- 2-Phenylethynyl bromide
- Bromo(phenyl)acetylene
- Bromophenylethyne
- Phenylacetylene bromide
- Phenylbromoacetylene
- Phenylethynyl bromide
- b-Bromo-a-phenylacetylene
- 2-bromoethynylbenzene
- 2-BROMO-ETHYNYL-BENZENE
- Phenylbromoethyne
- beta-Bromo-alpha-phenylacetylene
- Benzene, (bromoethynyl)-
- Bromophenylacetylene
- (2-bromoethynyl)benzene
- BPVHWNVBBDHIQU-UHFFFAOYSA-N
- bromoethynylbenzene
- 2-bromanylethynylbenzene
- 1-bromo-2-phenyl-acetylene
- 5787AC
- ZB1315
- ST2402506
- (Bromoethynyl)benzene, >=95.0% (HPLC
- (2-Bromoethynyl)benzene (ACI)
- Benzene, (bromoethynyl)- (6CI, 7CI, 8CI, 9CI)
- β-Bromo-α-phenylacetylene
- EN300-251747
- SCHEMBL205838
- DTXSID50239328
- DTXCID70161819
- AKOS015917544
- 932-87-6
- (Bromoethynyl)benzene, >=95.0% (HPLC)
- CS-W007004
- A51120
- DB-336169
- AS-56852
- (BROMO-ETHYNYL)-BENZENEYL (1-PHENYL,2-BROMO-ACETYLENE)
- MFCD00015715
-
- MDL: MFCD00015715
- インチ: 1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H
- InChIKey: BPVHWNVBBDHIQU-UHFFFAOYSA-N
- ほほえんだ: BrC#CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 179.95700
- どういたいしつりょう: 179.95746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 密度みつど: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 96 ºC
- フラッシュポイント: 86.0±17.3 ºC,
- 屈折率: 1.6088 (589.3 nm 24 ºC)
- ようかいど: ほとんど溶けない(0.014 g/l)(25ºC)、
- PSA: 0.00000
- LogP: 2.39050
- じょうきあつ: 0.2±0.4 mmHg at 25°C
(Bromoethynyl)benzene セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H318-H332
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20-41
- セキュリティの説明: 26-39
-
危険物標識:
- ちょぞうじょうけん:−20°C
(Bromoethynyl)benzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
(Bromoethynyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-251747-0.5g |
(2-bromoethynyl)benzene |
932-87-6 | 95% | 0.5g |
$131.0 | 2024-06-19 | |
Chemenu | CM126513-1g |
(bromoethynyl)benzene |
932-87-6 | 95%+ | 1g |
$229 | 2024-07-19 | |
abcr | AB440100-1 g |
(Bromoethynyl)benzene, 95%; . |
932-87-6 | 95% | 1g |
€397.80 | 2023-07-18 | |
Chemenu | CM126513-1g |
(bromoethynyl)benzene |
932-87-6 | 95% | 1g |
$234 | 2021-06-17 | |
Alichem | A019088038-1g |
(Bromoethynyl)benzene |
932-87-6 | 95% | 1g |
250.00 USD | 2021-06-17 | |
TRC | B623530-50mg |
(Bromoethynyl)benzene |
932-87-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
Fluorochem | 229806-250mg |
Bromoethynyl)benzene |
932-87-6 | 95% | 250mg |
£86.00 | 2022-02-28 | |
Fluorochem | 229806-1g |
Bromoethynyl)benzene |
932-87-6 | 95% | 1g |
£214.00 | 2022-02-28 | |
Enamine | EN300-251747-0.05g |
(2-bromoethynyl)benzene |
932-87-6 | 95% | 0.05g |
$39.0 | 2024-06-19 | |
Enamine | EN300-251747-1.0g |
(2-bromoethynyl)benzene |
932-87-6 | 95% | 1.0g |
$168.0 | 2024-06-19 |
(Bromoethynyl)benzene 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt
リファレンス
- Highly efficient two-step synthesis of (Z)-2-halo-1-iodoalkenes from terminal alkynesChemical Communications (Cambridge, 2010, 46(42), 8049-8051,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 35 °C
リファレンス
- Preparation of (2-bromoethynyl)benzene compounds, China, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; rt; 3 h, rt
リファレンス
- Palladium-Catalyzed Oxygenative Cross-Coupling of Ynamides and Benzyl Bromides by Carbene Migratory InsertionAngewandte Chemie, 2018, 57(10), 2716-2720,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt
リファレンス
- Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[g]quinolinesOrganic Letters, 2018, 20(6), 1542-1545,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride , Potassium carbonate Solvents: Bromotrichloromethane
リファレンス
- Quaternary ammonium fluoride catalyzed halogenation of carbon acids by polyhaloalkanesJournal of the Chemical Society, 1992, (17), 1200-1,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt
リファレンス
- Rhodium(I)-catalysed cycloisomerisation/6π electrocyclisation of 5-(ethynylamino)pent-2-yn-1-yl esters to 2,3-dihydrobenzo[f]indolesNew Journal of Chemistry, 2022, 46(28), 13519-13523,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C
1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C
リファレンス
- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic AzacyclesChemistry - A European Journal, 2015, 21(36), 12627-12639,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt
リファレンス
- Spirocyclization of keto-ynesulfonamides promoted by quaternary ammonium saltsOrganic Chemistry Frontiers, 2019, 6(3), 373-376,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium hypobromite Solvents: Tetrahydrofuran ; 5 h, cooled
リファレンス
- Preparation of pseudopeptides as Metalloproteinase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 1 - 2 h, rt
リファレンス
- Tertiary Enamide-Triggered SEAr: Domino Allylation and Enamine-Type AdditionOrganic Letters, 2019, 21(6), 1569-1573,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver (graphitic carbon nitride-immobilized) Solvents: Acetone ; 2.5 h, rt
リファレンス
- Highly efficient and recyclable catalyst for the direct chlorination, bromination and iodination of terminal alkynesJournal of Catalysis, 2017, 353, 199-204,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, 35 °C
リファレンス
- 1,1,2-Tribromoethyl arenes: novel and highly efficient precursors for the synthesis of 1-bromoalkynes and α-bromoketonesOrganic Chemistry Frontiers, 2021, 8(16), 4387-4391,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt
リファレンス
- Synthesis of Fluoro- and Perfluoroalkyl Arenes via Palladium-Catalyzed [4 + 2] Benzannulation ReactionOrganic Letters, 2013, 15(10), 2562-2565,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; rt; 3 h, rt
リファレンス
- Visible-Light-Promoted Formation of C-C and C-P Bonds Derived from Evolution of Bromoalkynes under Additive-Free Conditions: Synthesis of 1,1-Dibromo-1-en-3-ynes and Alkynylphosphine OxidesChinese Journal of Chemistry, 2021, 39(4), 873-878,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt
リファレンス
- Ruthenium-Catalyzed Cycloaddition for Introducing Chemical Diversity in Second-Generation β-Lactamase InhibitorsChemMedChem, 2023, 18(9),,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 7 h, rt
リファレンス
- Photoinduced ynamide structural reshuffling and functionalizationNature Communications, 2022, 13(1),,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile-d3 ; 24 h, rt
リファレンス
- Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition ReactionsACS Catalysis, 2011, 1(6), 601-606,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt
リファレンス
- Photocatalytic synthesis of alkynylsulfones and alkenylsulfones using sulfonylhydrazides and alkynesOrganic & Biomolecular Chemistry, 2023, 21(28), 5747-5751,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt
リファレンス
- Transition-metal-free alkynylation of imidazoles with alkynyl bromidesYouji Huaxue, 2014, 34(7), 1352-1357,
(Bromoethynyl)benzene Raw materials
(Bromoethynyl)benzene Preparation Products
(Bromoethynyl)benzene 関連文献
-
Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894
-
2. Nucleophilic attack on halogeno(phenyl)acetylenes by halide ionsRyuichi Tanaka,Shì-Qín Zhèng,Kenji Kawaguchi,Takehide Tanaka J. Chem. Soc. Perkin Trans. 2 1980 1714
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Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894
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Fulin Yang,Jie Zhang,Qiguang Zang,Tanxiao Shen,Juechen Ni,Haoke Zhang,Jing Zhi Sun,Ben Zhong Tang Mater. Chem. Front. 2022 6 368
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Wei Zhou,Wei Chen,Lei Wang Org. Biomol. Chem. 2012 10 4172
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Avik Kumar Bagdi,Sougata Santra,Kamarul Monir,Alakananda Hajra Chem. Commun. 2015 51 1555
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Takami Morishita,Hiroto Yoshida,Joji Ohshita Chem. Commun. 2010 46 640
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Xuelin Xia,Jingjing Meng,Hanxin Wu,Tanyu Cheng,Guohua Liu Chem. Commun. 2017 53 1638
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9. Studies with acetylenes. Part I. Some reactions of grignard reagents with alk-1-ynyl and alk-1-enyl halidesH. K. Black,D. H. S. Horn,B. C. L. Weedon J. Chem. Soc. 1954 1704
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Jiajun Zhang,Pinhua Li,Lei Wang Org. Biomol. Chem. 2014 12 2969
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推奨される供給者
Amadis Chemical Company Limited
(CAS:932-87-6)(Bromoethynyl)benzene

清らかである:99%/99%/99%
はかる:1g/5g/25g
価格 ($):198.0/718.0/2513.0